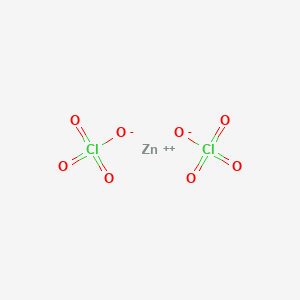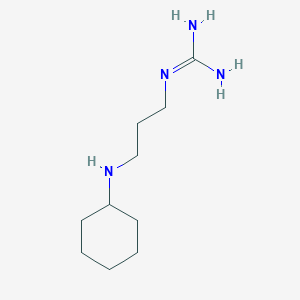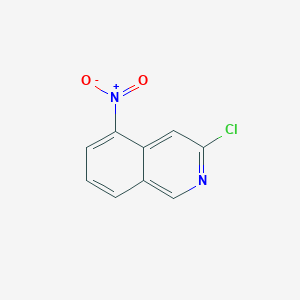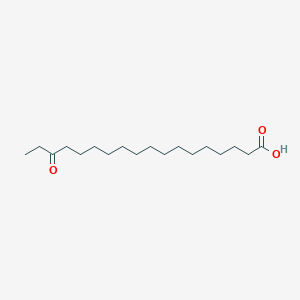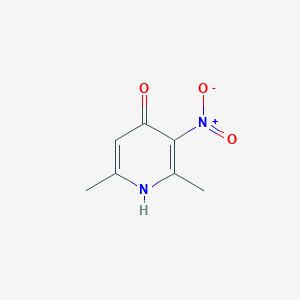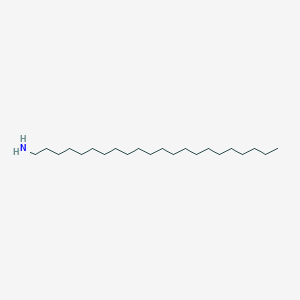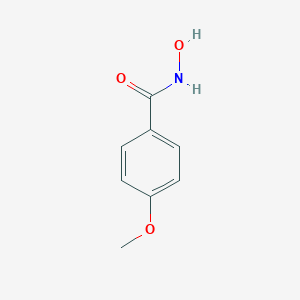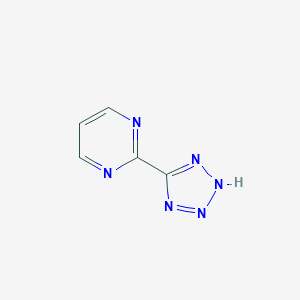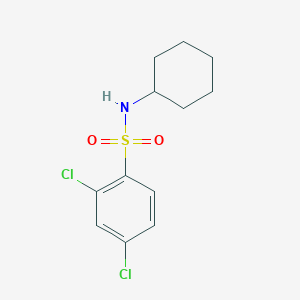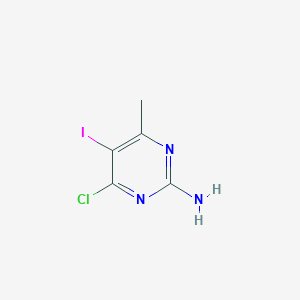
4-Chloro-5-iodo-6-methylpyrimidin-2-amine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves regioselective displacement reactions, halogenation, and interaction with amines. For example, the regioselective displacement of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine demonstrates the methodology for introducing amino groups into the pyrimidine ring, which is crucial for synthesizing compounds like 4-chloro-5-iodo-6-methylpyrimidin-2-amine (Doulah et al., 2014).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives has been extensively studied using various analytical techniques, including X-ray crystallography and NMR spectroscopy. For instance, crystal and molecular structure analyses have confirmed the conformational differences and molecular interactions in pyrimidine derivatives, providing insights into the structural characteristics of similar compounds (Odell et al., 2007).
Chemical Reactions and Properties
Pyrimidine derivatives participate in a variety of chemical reactions, including nucleophilic substitution and cyclization reactions, which are critical for modifying their chemical properties and enhancing their biological activities. The amination reactions, for example, demonstrate the reactivity of pyrimidine compounds and their potential for functionalization (Valk et al., 2010).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The detailed crystallographic analysis sheds light on the solid-state properties and intermolecular interactions, which are crucial for understanding the physicochemical behavior of these compounds in different environments (Thanigaimani et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electronic structure, of pyrimidine derivatives have been explored through various spectroscopic and computational methods. Studies like DFT and molecular docking analyses reveal the electronic properties, chemical activity regions, and potential biological activities of these compounds, contributing to their application in medicinal chemistry (Aayisha et al., 2019).
Wissenschaftliche Forschungsanwendungen
Molecular Docking and Quantum Mechanical Calculations : This compound and its derivatives have been studied for their potential biological activities, particularly as antihypertensive agents. Molecular docking and Density Functional Theory (DFT) calculations have been used to understand the compound's molecular structure and interactions, suggesting its potential in pharmaceutical and medicinal applications (Aayisha et al., 2019).
Crystallography and Regioselectivity Studies : Research has focused on the regioselective displacement reactions involving similar pyrimidine compounds, contributing to the understanding of their chemical behavior and potential applications in synthesizing other compounds (Doulah et al., 2014).
Halogen Bonding in Drug Design : The compound's structural analogs have been investigated for their role in halogen bonding, crucial for the design of new pharmaceuticals. This research provides insight into optimizing such compounds for better efficacy as inhibitors in various biological pathways (He et al., 2020).
Antibacterial Applications : Derivatives of this compound have been synthesized and tested for antibacterial activity. Some derivatives have shown promising results, indicating the potential for developing new antibacterial agents (Etemadi et al., 2016).
Synthesis of Thiazolo[4,5-d]pyrimidine Derivatives : The compound's derivatives have been used in the synthesis of new thiazolo[4,5-d]pyrimidine derivatives, highlighting the versatility of the compound in organic synthesis and potential applications in drug development (Bakavoli et al., 2006).
Palladium/Copper-Catalyzed Alkynylation : The compound has been involved in palladium/copper-catalyzed coupling reactions with alkynes, showcasing its utility in organic synthesis and the creation of complex molecular structures (Pal et al., 2006).
Safety And Hazards
The safety information for 4-Chloro-5-iodo-6-methylpyrimidin-2-amine includes the GHS05 and GHS07 pictograms . The signal word is "Danger" . Hazard statements include H302 - Harmful if swallowed, and H318 - Causes serious eye damage . Precautionary statements include P280 - Wear protective gloves/protective clothing/eye protection/face protection, P301 + P312 + P330 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth, and P305 + P351 + P338 + P310 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician . The hazard classifications are Acute Tox. 4 Oral - harmful if swallowed, and Eye Dam. 1 - causes serious eye damage .
Eigenschaften
IUPAC Name |
4-chloro-5-iodo-6-methylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClIN3/c1-2-3(7)4(6)10-5(8)9-2/h1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHZBTLBILVJOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469956 | |
| Record name | 4-chloro-5-iodo-6-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-iodo-6-methylpyrimidin-2-amine | |
CAS RN |
897030-99-8 | |
| Record name | 4-chloro-5-iodo-6-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

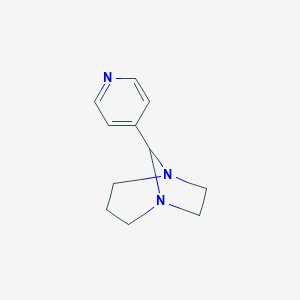
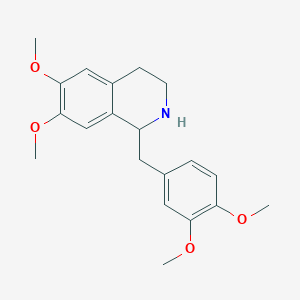
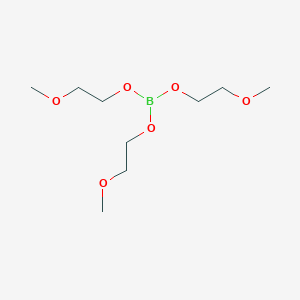
![4,5-Dihydro-3H-naphtho[1,8-bc]thiophen-3-one](/img/structure/B79445.png)
